molecular formula C8H4F5N3O B1464413 1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene CAS No. 1307418-46-7

1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B1464413
CAS No.: 1307418-46-7
M. Wt: 253.13 g/mol
InChI Key: FDKGLBDJXVITDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Azido-2-(2-azidoethoxy)ethane” is a chemical with the molecular formula C4H8N6O . It’s a type of organic compound that contains azide groups .


Synthesis Analysis

In the synthesis of similar azide-containing compounds, the length of oxyethylene units in the pendant chain can vary, leading to changes in their dynamics . For instance, in the synthesis of “1-Azido-2-(2-azidoethoxy)ethane”, the compound was obtained from the derivatization of the natural compound celastrol .


Molecular Structure Analysis

The molecular structure of “1-Azido-2-(2-azidoethoxy)ethane” consists of a chain of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Azido-2-(2-azidoethoxy)ethane” include a molecular weight of 156.146 Da and a monoisotopic mass of 156.075958 Da . It’s a liquid with a refractive index of 1.4374 and a density of 0.99954 g/mL .

Scientific Research Applications

Polymer Chemistry Applications

In polymer chemistry, "1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene" and related compounds have been utilized for postpolymerization modification. Noy et al. (2019) demonstrated that para-fluoro substitution with thiols on polymers containing the pentafluorobenzyl group, followed by substitution with sodium azide, produces azido-functional polymers. These polymers are versatile precursors for a multitude of onward modifications, showcasing click-like efficiencies and thermal stability below 100°C (Noy, Li, Smolan, & Roth, 2019).

Material Science Applications

In the field of material science, the synthesis of novel compounds through reactions involving "this compound" has been explored. Pokhodylo et al. (2021) synthesized a compound via reaction with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, showcasing its utility in creating materials with specific crystal structures and potential for further chemical modifications (Pokhodylo, Slyvka, Goreshnik, & Lytvyn, 2021).

Organic Synthesis Applications

For organic synthesis, the azido and pentafluorophenyl functionalities of compounds like "this compound" offer avenues for creating complex molecules. The work by Arisawa, Ichikawa, and Yamaguchi (2012) on the rhodium-catalyzed synthesis of diaryl sulfides using aryl fluorides and sulfur/organopolysulfides is an example. This process efficiently forms bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides, demonstrating the compound's role in facilitating nucleophilic substitution reactions that are essential for synthesizing a wide range of sulfide-containing aromatic compounds (Arisawa, Ichikawa, & Yamaguchi, 2012).

Mechanism of Action

The mechanism of action of azide-containing compounds can vary widely depending on their structure and the specific application. For instance, in the field of medicinal chemistry, azide-containing compounds can be used in the design of antibody-drug conjugates (ADCs), which enable the targeted delivery of highly potent cytotoxic payloads to tumors .

Safety and Hazards

The safety data sheet for a similar compound, “N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride”, indicates that it is a self-reactive chemical and heating may cause a fire . It’s recommended to keep away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

1-(2-azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5N3O/c9-3-4(10)6(12)8(7(13)5(3)11)17-2-1-15-16-14/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKGLBDJXVITDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.